molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8

2-[(2-Pyridin-4-ylethyl)thio]ethanol

Cat. No.: B1270881
CAS No.: 78092-91-8
M. Wt: 183.27 g/mol
InChI Key: RVSLGHONXIRODY-UHFFFAOYSA-N
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Preparation Methods

Thiol-Ene Reaction: Primary Synthetic Pathway

The most widely documented method for synthesizing 2-[(2-Pyridin-4-ylethyl)thio]ethanol involves a thiol-ene reaction between 4-vinylpyridine and 2-mercaptoethanol in the presence of a base. This reaction proceeds via a radical or nucleophilic mechanism, depending on conditions.

Reaction Mechanism and Reagents

Sodium methoxide (NaOMe) is employed as a base to deprotonate 2-mercaptoethanol, enhancing its nucleophilicity. The thiolate anion attacks the β-carbon of 4-vinylpyridine, forming the thioether bond. The reaction is exothermic, necessitating temperature control to prevent side reactions such as polymerization of 4-vinylpyridine.

Reaction Scheme:
$$ \text{4-Vinylpyridine} + \text{2-Mercaptoethanol} \xrightarrow{\text{NaOMe}} \text{this compound} $$

Procedure and Optimization

  • Base Activation : 2-Mercaptoethanol (1.62 g, 20.7 mmol) is combined with sodium methoxide (1.1 eq) in methanol, stirred for 10 minutes to generate the thiolate.
  • Nucleophilic Addition : 4-Vinylpyridine (1.0 eq) is added dropwise at 0°C to mitigate exothermic effects. The mixture is stirred for 23 hours under ambient conditions.
  • Workup : The crude product is concentrated to a thick oil, diluted with chloroform, and purified via silica gel chromatography (chloroform/methanol 99:1).
  • Yield : 7.28 g (68–72%) of a pale-yellow oil, characterized by $$ ^1\text{H NMR} $$ and LC-MS.

Key Parameters:

Parameter Value Source
Temperature 0°C (initial), ambient
Reaction Time 23 hours
Solvent Methanol/Chloroform
Purification Silica chromatography
Purity ≥95%

Alternative Catalytic Approaches

While the thiol-ene method dominates, exploratory studies have investigated platinum-based catalysts and solvent systems to enhance efficiency.

Platinum-Catalyzed Hydrogenation

Purification and Analytical Characterization

Post-synthesis purification is critical due to the compound’s propensity for oxidation and byproduct formation.

Chromatographic Techniques

Silica gel chromatography with chloroform/methanol gradients effectively isolates the product. Fractions eluted with 1% methanol show minimal impurities. Preparative HPLC is an alternative for higher purity (>99%), though cost-prohibitive at scale.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (CDCl$$3$$) : δ 8.45 (d, 2H, pyridine-H), 7.15 (d, 2H, pyridine-H), 3.75 (t, 2H, -CH$$2$$OH), 2.90–2.70 (m, 4H, -S-CH$$2$$-CH$$2$$-).
  • LC-MS : m/z 184.1 [M+H]$$^+$$.

Industrial Scalability and Cost Analysis

Bench-scale synthesis (10–50 g) achieves 68–72% yield, but scaling to kilogram quantities faces challenges:

  • Cost of 4-Vinylpyridine : ~$250/g (Sigma-Aldrich), necessitating in-house synthesis.
  • Chromatography Limitations : Switch to crystallization (e.g., hexane/ethyl acetate) improves scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pyridin-4-ylethyl)thio]ethanol undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethylthio group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Pyridin-4-ylethyl)thio]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Pyridin-4-ylethyl)thio]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Pyridin-4-ylethyl)thio]acetic acid
  • **2-[(2-Pyridin-4-ylethyl)thio]propanoic acid
  • **2-[(2-Pyridin-4-ylethyl)thio]butanoic acid

Uniqueness

2-[(2-Pyridin-4-ylethyl)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds with different alkyl chains.

Biological Activity

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOS. Its structure includes a pyridine ring attached to a thioether group and an ethanol moiety, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5.64 µM
Compound BEscherichia coli8.33 µM
Compound CPseudomonas aeruginosa13.40 µM

These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural characteristics .

Anticancer Activity

Recent studies have explored the antiproliferative effects of various pyridine derivatives on cancer cell lines. For example, a study evaluated the cytotoxicity of synthesized thienopyridine derivatives against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited selective activity against liver and colon cancer cells while maintaining low toxicity towards non-tumor cell lines:

CompoundCell LineIC50 (µM)
Compound DHCT-11612.5
Compound EHepG-215.0
Compound FMCF-7>50

This selective cytotoxicity suggests the potential for developing this compound as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in key metabolic pathways, potentially leading to disrupted cellular processes.
  • Cell Signaling Modulation : The compound may affect signaling pathways by interacting with kinases and transcription factors, influencing gene expression related to cell proliferation and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioether-containing compounds can induce oxidative stress in cells, which may contribute to their anticancer effects .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Antileishmanial Activity : A structure–activity relationship study identified that modifications at specific positions on the pyridine ring enhanced antileishmanial activity while reducing toxicity .
  • Antiproliferative Studies : A recent investigation into pyridinethione derivatives demonstrated significant antiproliferative activity against specific cancer cell lines, indicating a promising avenue for further research into the therapeutic potential of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Pyridin-4-ylethyl)thio]ethanol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Thioether bond formation : Use nucleophilic substitution between pyridinyl-ethyl thiols and hydroxyethyl halides. Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) at 70–80°C enhance yields .
  • Purification : Employ flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from water:ethanol:acetone (1:1:1) for high purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in polar solvents) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • IR Spectroscopy : Detect S–C (~680 cm⁻¹), O–H (~3400 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • ¹H NMR : Identify pyridinyl protons (δ 8.2–8.6 ppm), thioether CH₂ (δ 2.8–3.1 ppm), and ethanol –OH (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214) and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Key Properties :

  • Density : ~1.098 g/mL at 25°C .
  • Solubility : Miscible in polar solvents (water, ethanol) and partially in acetone .
  • Refractive Index : n²⁰/D ≈ 1.481 .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the pyridinyl group with isoxazole or thiazole moieties to alter binding affinity to therapeutic targets (e.g., anticancer or antiviral proteins) .
  • Bioactivity Assays : Test derivatives in cell-based models (e.g., platelet aggregation inhibition or cytotoxicity screens) .
  • Data Interpretation : Compare IC₅₀ values across analogs to identify critical functional groups .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and solvent systems (PEG-400 vs. DMF) .
  • Analytical Validation : Cross-validate purity via HPLC (≥95% purity threshold) and microanalysis (C, H, N ±0.3%) .
  • Controlled Variables : Document reaction atmosphere (N₂ vs. air) and moisture sensitivity of intermediates .

Q. What strategies are effective for analyzing the compound’s stability under physiological or storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS for hydrolysis or oxidation products .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C) .
  • Light Sensitivity : Store in amber vials at –20°C; assess photodegradation via UV-Vis spectroscopy .

Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSLGHONXIRODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366112
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78092-91-8
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, sodium methoxide (1.62 g., 0.03 mole) was dissolved in 36 ml. of stirring absolute ethanol and the solution cooled in an ice bath. 2-Mercaptoethanol (2.34 g., 0.03 mole) in 6 ml. of absolute ethanol was added over approximately 5 minutes. Finally, 4-vinylpyridine (3.22 g., 0.03 mole) in approximately 20 ml. of absolute ethanol was added over 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 23 hours. The reaction mixture was concentrated to a thick oil (7.28 g.). The oil was diluted with a small amount of chloroform (a strong exotherm occurred, leading to refluxing of the chloroform) and chromatographed on silica gel, with large volumes of chloroform and finally chloroform/1% methanol as eluant. Product containing fractions (from the latter eluant) were combined and evaporated to yield the free base of 4-[2-(2-hydroxyethylthio)ethyl]pyridine [2.49 g.; oil; m/e calcd.: 183, found: 183; ir (film): 3.10, 3.45, 3.52, 6.23, 7.07, 9.40, 9.57, 9.98 and 12.44μ; pnmr/CDCl3 /TMS/δ: 8.53 (m, 2H), 7.17 (m, 2H), 3.77 (t, 2H), 3.57 (s, 1H, exchanges with D2O), 2.85 (m, 4H) and 2.73 ppm (t, 2H)].
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sodium methoxide
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Synthesis routes and methods II

Procedure details

Furthermore, by following this method 2-(4-pyridyl)ethyl mercaptan is reacted with 2-bromoethanol to yield 4-[2-(2-hydroxyethylthio)ethyl]pyridine, with 2-bromo-1-propanol to yield 4-[2-(2-hydroxy-1-propylthio)ethyl]pyridine, with 3-bromo-2-butanol to yield 4-[2-(3-hydroxy-2-butylthio)ethyl]pyridine, with ethyl 2-chloropropionate to yield ethyl 2-[2-(4-pyridyl)ethylthio]propionate, with methyl 2-phenyl-2-bromoacetate to yield methyl 2-phenyl-2-[2-(4-pyridyl)ethylthio]acetate, with alpha-bromoacetophenone to yield alpha-[2-(4-pyridyl)ethylthio]acetophenone, and with chloroacetone to yield 2-(4-pyridyl)ethylthioacetone.
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Synthesis routes and methods III

Procedure details

Using the procedures of Examples 1 to 4, 2-(4-pyridyl)ethyl chloride is reacted with 2-mercaptoethanol to yield 4-[2-(2-hydroxyethylthio)ethyl]pyridine, with 3-mercapto-2-butanol to yield 4-[2-(3-hydroxy-2-butylthio)ethyl]pyridine, with 3-mercapto-1,2-propanediol to yield 4-[2-(2,3-dihydroxy-1-propylthio)ethyl]pyridine, with 2-mercaptophenol to yield 4-[2-(2-hydroxyphenylthio)ethyl]pyridine, with methyl mercaptoacetate (preferably in methanol rather than ethanol solution) to yield methyl 2-[2-(4-pyridyl)ethylthio]acetate and with mercaptoacetone to yield 2-(4-pyridyl)ethylthioacetone.
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